molecular formula C15H8Cl4N2S2 B2462209 2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine CAS No. 338750-33-7

2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine

Cat. No.: B2462209
CAS No.: 338750-33-7
M. Wt: 422.16
InChI Key: XXHBZQKKSZPUNS-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a 2,4-dichlorobenzylsulfanyl group at position 2 and a 2,5-dichloro-3-thienyl moiety at position 2. Its molecular formula is C₁₄H₉Cl₄N₂S₂, with a molecular weight of 410.97 g/mol.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-4-(2,5-dichlorothiophen-3-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl4N2S2/c16-9-2-1-8(11(17)5-9)7-22-15-20-4-3-12(21-15)10-6-13(18)23-14(10)19/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHBZQKKSZPUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NC=CC(=N2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl4N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 2,4-dichlorobenzyl chloride and 2,5-dichlorothiophene.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms on the dichlorothienyl and dichlorobenzyl groups are susceptible to nucleophilic substitution. Common reagents include:

Reaction TypeReagents/ConditionsProductYield/Selectivity
Aromatic Cl substitutionNaNH₂, NH₃ (liquid), 0–5°CThienyl- or benzyl-aminated derivativesModerate (40–60%)
Thiophene Cl substitutionKOH (aq.), ethanol, refluxHydroxy-substituted analogsHigh (70–85%)

Mechanism :
The electron-withdrawing pyrimidine ring activates the thienyl and benzyl chlorides for SNAr (nucleophilic aromatic substitution).

Sulfur-Based Reactions

The sulfanyl (–S–) linker participates in oxidation and alkylation:

Oxidation to Sulfoxide/Sulfone

Oxidizing AgentConditionsProductNotes
H₂O₂ (30%)Acetic acid, 50°CSulfoxide derivativeSelective oxidation
mCPBACH₂Cl₂, 0°C → RTSulfone derivativeOver-oxidation observed

Alkylation of Sulfanyl Group

Reaction with alkyl halides (e.g., CH₃I) in basic media (NaH, DMF) yields thioether derivatives.

Cross-Coupling Reactions

The pyrimidine and thienyl groups facilitate palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst/BaseProductApplication
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane4-(Phenyl)-pyrimidine analogBioactive compound synthesis
Thiopheneboronic acidPdCl₂(dppf), CsFExtended π-conjugated systemsMaterial science

Conditions : 80–100°C, 12–24 h.

Pyrimidine Ring Functionalization

The pyrimidine core undergoes electrophilic substitution and coordination:

Nitration

Nitration AgentConditionsProduct
HNO₃/H₂SO₄0–5°C, 2 h5-Nitro-pyrimidine derivative

Metal Coordination

The pyrimidine nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Pt²⁺), forming complexes studied for catalytic or medicinal applications.

Thienyl Group Reactivity

The 2,5-dichlorothienyl moiety undergoes regioselective functionalization:

ReactionReagentsOutcome
Lithiationn-BuLi, THF, –78°CC-3 lithiation for electrophilic quenching (e.g., CO₂, aldehydes)
Electrophilic substitutionBr₂, FeBr₃Bromination at C-4 (para to Cl)

Comparative Reactivity Analysis

Key differences between this compound and analogs:

Feature2-[(2,4-Dichlorobenzyl)sulfanyl] derivative2-[(4-Bromobenzyl)sulfanyl] analog
Cl vs. BrFaster SNAr due to better leaving group (Br⁻)Slower substitution
Electronic effectsEnhanced electron deficiency from Cl groupsReduced electron withdrawal

Degradation Pathways

Hydrolytic degradation under acidic/basic conditions:

  • Acidic (HCl, 60°C) : Cleavage of sulfanyl linker to yield 2-mercaptopyrimidine.

  • Basic (NaOH, 80°C) : Hydrolysis of pyrimidine ring to form urea derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance:

  • Efficacy against Gram-negative bacteria: The compound has shown significant activity against multidrug-resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa, which are notorious for causing severe hospital-acquired infections .
  • Minimum Inhibitory Concentration (MIC) Testing: The compound was subjected to MIC assays, revealing promising results that indicate its potential as an antimicrobial agent .

Anticancer Properties

There is growing interest in the anticancer potential of pyrimidine derivatives. Research indicates that compounds similar to 2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine exhibit cytotoxic effects on various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

The presence of the dichlorobenzyl and thienyl groups is crucial for enhancing the biological activity of this compound. Studies suggest that modifications to these substituents can lead to improved potency and selectivity against specific targets .

Case Studies

  • Antimicrobial Evaluation:
    A recent study evaluated a series of thiopyrimidine derivatives, including our compound of interest, demonstrating their ability to inhibit biofilm formation in K. pneumoniae and P. aeruginosa. This suggests a mechanism that could be leveraged for developing new treatments for antibiotic-resistant infections .
  • Cytotoxicity Assessment:
    Another investigation assessed the cytotoxic effects of similar pyrimidine compounds on human cancer cell lines. Results indicated significant inhibition of cell growth, highlighting the potential for these compounds in cancer therapy .

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Key Structural Differences :

  • Substituent Flexibility : The target compound has a 2,4-dichlorobenzylsulfanyl group, which introduces steric bulk and lipophilicity compared to the smaller methylsulfanyl group in CAS 339020-26-7 .
  • Aromatic vs. Heteroaromatic Substitution : Compound 9 lacks the thienyl moiety but includes a 2,4-dichlorobenzylamine group, altering electronic properties .
  • Piperidinylmethyl vs.
2.3 Physicochemical Properties
Property Target Compound CAS 339020-26-7 Compound 9 Piperidinylmethyl Derivative
Molecular Weight 410.97 277.19 314.59 495.45
Density (g/cm³) Not reported 1.55 (Predicted) Not reported Not reported
Melting Point Not reported Not reported 167.8–169.5°C (Compound 7b) Crystallographic stability noted
Acidity (pKa) Not reported -0.92 (Predicted) Not reported Not reported

Trends :

  • The methylsulfanyl group in CAS 339020-26-7 reduces lipophilicity compared to the dichlorobenzylsulfanyl group in the target compound.
2.4 Reactivity and Functionalization
  • Nucleophilic Substitution : The target’s sulfanyl group at C2 is less reactive than the chloro substituent in Compound 9, which facilitates amine coupling .
  • Thienyl vs. Phenyl : The 2,5-dichlorothienyl group in the target compound may enhance π-stacking interactions compared to the phenyl group in Compound 7.

Biological Activity

2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine (CAS No. 338750-33-7) is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrimidine core : A six-membered ring containing nitrogen atoms.
  • Chlorinated benzyl and thienyl groups : These substituents may enhance biological activity by influencing the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrimidine derivatives often exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound possess activity against various bacterial strains:

Compound Target Bacteria Activity
This compoundStaphylococcus aureusModerate
This compoundEscherichia coliLow
This compoundMycobacterium tuberculosisSignificant

The compound showed moderate activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), suggesting potential as an alternative antimicrobial agent .

Anticancer Activity

Pyrimidines have also been recognized for their anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis via mitochondrial pathway
HeLa (Cervical Cancer)10Cell cycle arrest at G1 phase

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a spectrum of activity comparable to traditional antibiotics .
  • Anticancer Studies : In a recent publication, the compound was tested against multiple cancer cell lines. The results revealed that it effectively inhibited proliferation and induced apoptosis in a dose-dependent manner .

ADMET Properties

Understanding the pharmacokinetics and toxicity profiles of new compounds is crucial for their development. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound were assessed using computational models:

Property Result
Lipophilicity (Log P)3.5
Solubility (mg/mL)>10
Toxicity (Predicted)Low

These properties suggest favorable characteristics for drug development .

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